2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit certain enzymes, affecting metabolic processes. The cyclohexane ring structure may also play a role in the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylcyclohexyl)-2-chloroacetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(3,5-Dimethylcyclohexyl)-2-bromoacetic acid: Similar structure but with a bromine atom instead of a fluorine atom.
2-(3,5-Dimethylcyclohexyl)-2-iodoacetic acid: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluoro group in 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid imparts unique chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, bromine, and iodine counterparts.
Eigenschaften
Molekularformel |
C10H17FO2 |
---|---|
Molekulargewicht |
188.24 g/mol |
IUPAC-Name |
2-(3,5-dimethylcyclohexyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H17FO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
INDOWNYHOSMNLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)C(C(=O)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.